

# Technical Guide: Boc-Tyr(Bzl)-aldehyde (CAS 82689-15-4)

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## Compound of Interest

Compound Name: Boc-Tyr(Bzl)-aldehyde

Cat. No.: B1279063

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## Abstract

This technical guide provides a comprehensive overview of N- $\alpha$ -Boc-O-benzyl-L-tyrosinal, commonly referred to as **Boc-Tyr(Bzl)-aldehyde**. With the CAS number 82689-15-4, this protected amino aldehyde is a valuable intermediate in synthetic organic chemistry, particularly in the elaboration of complex peptides and the synthesis of enzyme inhibitors and other pharmaceutical agents. Due to a notable lack of specific published data for this compound, this guide presents a representative, well-established synthetic protocol, expected characterization data by analogy to similar compounds, and general safety and handling procedures.

## Chemical and Physical Properties

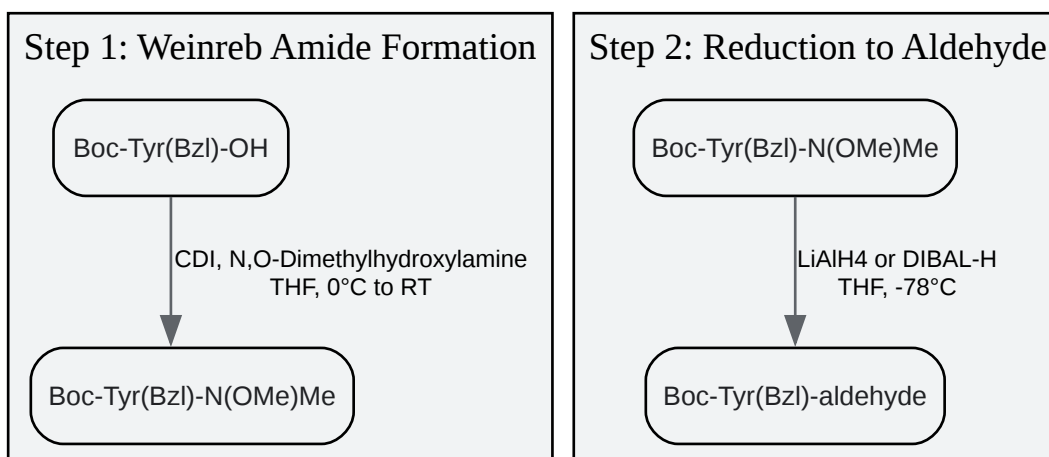
**Boc-Tyr(Bzl)-aldehyde** is a chiral molecule derived from the amino acid L-tyrosine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection scheme allows for selective manipulation of the aldehyde functionality.

Property	Value
CAS Number	82689-15-4
Molecular Formula	C <sub>21</sub> H <sub>25</sub> NO <sub>4</sub>
Molecular Weight	355.43 g/mol
Synonyms	N- $\alpha$ -Boc-O-benzyl-L-tyrosinal, tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate
Appearance	Expected to be a white to off-white solid or a viscous oil
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF

## Synthesis

While a specific, peer-reviewed synthesis for **Boc-Tyr(Bzl)-aldehyde** is not readily available in the literature, a reliable and commonly employed method for the preparation of N-protected amino aldehydes is the reduction of the corresponding Weinreb amide. This two-step procedure starts from the commercially available N- $\alpha$ -Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).

## Synthetic Workflow



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Caption: Proposed synthesis of **Boc-Tyr(Bzl)-aldehyde**.

## Experimental Protocols

Step 1: Synthesis of N-Boc-O-benzyl-L-tyrosine-N',O-dimethylhydroxamide (Boc-Tyr(Bzl)-Weinreb Amide)

This protocol is adapted from general procedures for Weinreb amide formation from N-protected amino acids.

- To a solution of N- $\alpha$ -Boc-O-benzyl-L-tyrosine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) in one portion.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the formation of the acylimidazolide intermediate occurs.
- In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add N-methylmorpholine (NMM) (1.2 eq) to neutralize the salt and stir for 15 minutes.
- Add the neutralized N,O-dimethylhydroxylamine solution to the activated amino acid solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo to yield the crude Weinreb amide, which can be purified by flash column chromatography.

## Step 2: Reduction of Boc-Tyr(Bzl)-Weinreb Amide to **Boc-Tyr(Bzl)-aldehyde**

This protocol is based on the established reduction of Weinreb amides.

- Dissolve the purified Boc-Tyr(Bzl)-Weinreb amide (1.0 eq) in anhydrous THF (approx. 0.1 M) and cool the solution to -78 °C under an inert atmosphere.
- Slowly add a solution of lithium aluminum hydride (LiAlH<sub>4</sub>) (1.0 M in THF, 1.2 eq) or diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C.
- Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
- Separate the layers and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- The crude aldehyde should be purified by flash column chromatography, taking care to minimize exposure to air and silica gel to prevent oxidation and decomposition.

## Characterization and Quality Control

No specific characterization data for **Boc-Tyr(Bzl)-aldehyde** is available in the public domain. The following table provides expected data based on the analysis of structurally similar compounds, such as Boc-phenylalaninal.

Analysis	Expected Results
<sup>1</sup> H NMR	δ (ppm) in CDCl <sub>3</sub> : ~9.6 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H of Bzl), 7.1-6.8 (m, 4H, Ar-H of Tyr), 5.0 (s, 2H, OCH <sub>2</sub> Ph), ~4.5 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH <sub>2</sub> ), 1.4 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR	δ (ppm) in CDCl <sub>3</sub> : ~200 (CHO), ~157 (C=O, Boc), ~155 (Ar-C-O), ~137 (Ar-C of Bzl), ~130, ~128, ~127 (Ar-CH), ~115 (Ar-CH), ~80 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~70 (OCH <sub>2</sub> Ph), ~55 (α-CH), ~37 (β-CH <sub>2</sub> ), ~28 (C(CH <sub>3</sub> ) <sub>3</sub> )
Mass Spec (ESI)	Expected [M+Na] <sup>+</sup> at m/z 378.17
Purity (HPLC)	≥95%

## Applications in Research and Drug Development

**Boc-Tyr(Bzl)-aldehyde** is a versatile intermediate for the synthesis of more complex molecules.

- **Peptidomimetics:** The aldehyde functionality allows for reductive amination to form peptide isosteres, which can enhance the metabolic stability of peptide-based drugs.
- **Enzyme Inhibitors:** As a chiral aldehyde, it is a key building block for the synthesis of inhibitors for various enzyme classes, particularly proteases where the aldehyde can act as a warhead to form a covalent adduct with active site residues.
- **Asymmetric Synthesis:** The aldehyde can be used in a variety of carbon-carbon bond-forming reactions, such as aldol reactions and Wittig reactions, to introduce further stereocenters.

## Signaling Pathways and Biological Activity

There is currently no publicly available information detailing the direct involvement of **Boc-Tyr(Bzl)-aldehyde** in any biological signaling pathways or its intrinsic biological activity. Its

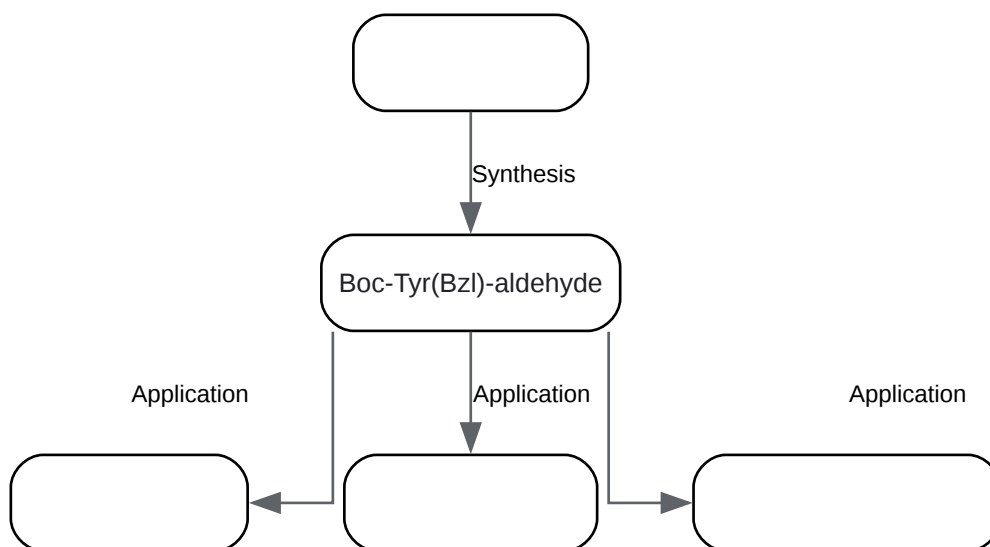
primary role is that of a synthetic intermediate used to construct molecules with potential biological activities.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Boc-Tyr(Bzl)-aldehyde** is not widely available. The following precautions are based on the handling of similar N-Boc protected amino aldehydes.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere to prevent oxidation. Recommended storage temperature is typically 2-8 °C.
- **Stability:** Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. Proper storage is crucial to maintain purity.

## Logical Relationships in Synthesis and Application



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Caption: From starting material to applications.

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